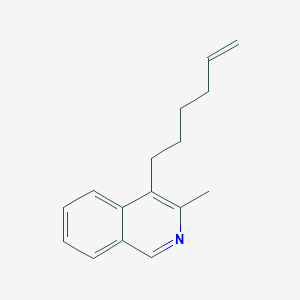

4-(Hex-5-EN-1-YL)-3-methylisoquinoline

Description

Significance of the Isoquinoline (B145761) Core in Synthetic and Biological Contexts

The isoquinoline core is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is not merely a chemical curiosity; it is a recurring theme in a vast array of biologically active molecules, underpinning their therapeutic effects. nih.govwisdomlib.orgrsc.org

Historically, the significance of the isoquinoline core is deeply rooted in the study of natural products, particularly alkaloids. nih.gov Isoquinoline alkaloids are a large and diverse family of plant-derived compounds that have been used in traditional medicine for centuries. ontosight.aiontosight.ainumberanalytics.comwisdomlib.org Prominent examples include morphine and codeine, potent analgesics isolated from the opium poppy, and berberine (B55584), which possesses antimicrobial and anti-inflammatory properties. nih.govnumberanalytics.comamerigoscientific.com

In contemporary science, the fascination with isoquinoline alkaloids continues. Researchers are actively investigating these natural compounds to understand their mechanisms of action and to discover new therapeutic applications. nih.govontosight.ai The structural diversity and inherent bioactivity of these alkaloids make them a rich source of lead compounds in drug discovery. nih.gov

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govrsc.orgnih.gov This versatility has led to the development of a wide range of synthetic isoquinoline derivatives with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govwisdomlib.orgamerigoscientific.comontosight.airesearchgate.net

The strategic importance of isoquinoline derivatives in drug discovery is underscored by the number of clinically approved drugs that feature this core structure. nih.gov Pharmaceutical research continues to leverage the isoquinoline scaffold to design novel therapeutic agents for a myriad of diseases, including cancer, infectious diseases, and neurological disorders. ontosight.ainih.govontosight.ai The ability to readily modify the isoquinoline core at various positions allows for the fine-tuning of a compound's pharmacological profile, making it an attractive target for synthetic chemists. nih.govrsc.org

Structural Features and Research Rationale for 4-(Hex-5-en-1-yl)-3-methylisoquinoline

The specific compound, this compound, possesses a unique set of structural features that warrant a closer examination. The rationale for its study lies in the interplay between the established properties of the isoquinoline core and the potential contributions of its specific substituents.

The molecular architecture of this compound is defined by the placement of its substituent groups. The methyl group at the 3-position is a relatively simple modification, yet it can have a significant impact on the molecule's properties. The presence of a methyl group can influence the electronic environment of the heterocyclic ring system and may also provide a steric handle that affects how the molecule interacts with biological targets. nih.gov

The substituent at the 4-position, a hex-5-en-1-yl group, is a more complex and intriguing feature. This six-carbon aliphatic chain introduces a degree of flexibility and lipophilicity to the molecule. The terminal alkene (a carbon-carbon double bond) is a particularly noteworthy functional group. It can participate in a variety of chemical reactions, offering a potential site for further synthetic modification or for covalent interactions with biological macromolecules. The length of the hexenyl chain also allows this part of the molecule to explore a larger conformational space, potentially enabling it to access binding pockets on proteins that might be inaccessible to simpler isoquinoline derivatives.

The unique structure of this compound opens up several hypothetical avenues for research. The presence of the terminal alkene in the 4-substituent suggests the potential for this compound to serve as a building block in more complex molecular syntheses. For instance, it could undergo olefin metathesis reactions to form larger, macrocyclic structures, or it could be a substrate for polymerization.

Structure

2D Structure

3D Structure

Properties

CAS No. |

167094-57-7 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

4-hex-5-enyl-3-methylisoquinoline |

InChI |

InChI=1S/C16H19N/c1-3-4-5-6-10-15-13(2)17-12-14-9-7-8-11-16(14)15/h3,7-9,11-12H,1,4-6,10H2,2H3 |

InChI Key |

OTMKEOYYJVAHKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=N1)CCCCC=C |

Origin of Product |

United States |

Mechanistic Organic Chemistry and Transformational Reactions of 4 Hex 5 En 1 Yl 3 Methylisoquinoline

Elucidation of Reaction Pathways During Synthesis and Derivatization

Investigations into Intermediates and Transition States

The Bischler-Napieralski reaction serves as a primary route for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. wikipedia.orgpharmaguideline.com For the target molecule, this would involve the cyclization of a β-phenylethylamide precursor. The mechanism is understood to proceed through one of two main pathways, the prevalence of which can be influenced by the reaction conditions. wikipedia.org

Dichlorophosphoryl Imine-Ester Intermediate: In one pathway, the amide starting material reacts with a dehydrating agent like phosphorus oxychloride (POCl₃) to form a dichlorophosphoryl imine-ester intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, followed by elimination to yield the dihydroisoquinoline. wikipedia.org

Nitrilium Ion Intermediate: Alternatively, the reaction can proceed through the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization. wikipedia.org This pathway is often favored under strongly acidic and dehydrating conditions. Computational studies on related systems suggest that the stability of this nitrilium ion is a key factor in the reaction's progression.

The transition state for the cyclization step in both pathways involves the attack of the electron-rich aromatic ring onto the electrophilic carbon of the intermediate. The stability of this transition state is enhanced by electron-donating groups on the benzene (B151609) ring of the β-phenylethylamide precursor.

The Pomeranz-Fritsch reaction offers an alternative synthetic route. This acid-catalyzed reaction involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal. wikipedia.org Subsequent intramolecular cyclization and aromatization yield the isoquinoline (B145761) core. wikipedia.org The key intermediate in this reaction is a carbocation formed after the initial condensation, which then undergoes electrophilic attack on the aromatic ring. The transition state for this cyclization is influenced by the nature of the acid catalyst and the substituents on the benzaldehyde.

Influence of Reaction Conditions on Product Distribution and Regioselectivity

The reaction conditions employed during the synthesis of 4-(Hex-5-en-1-yl)-3-methylisoquinoline play a critical role in determining the product distribution and regioselectivity.

In the context of the Bischler-Napieralski reaction, the choice of the dehydrating agent and solvent can significantly impact the reaction outcome. While phosphorus oxychloride (POCl₃) is commonly used, stronger dehydrating agents like phosphorus pentoxide (P₂O₅) or triflic anhydride (Tf₂O) can be employed, particularly for less reactive substrates. wikipedia.org The use of room-temperature ionic liquids, such as [bmim]PF₆, has been shown to improve yields and simplify product isolation in Bischler-Napieralski cyclizations. organic-chemistry.org

The regioselectivity of the electrophilic aromatic substitution step is governed by the directing effects of the substituents on the aromatic ring of the β-phenylethylamide precursor. To achieve the desired 4-substituted isoquinoline, the starting material must be appropriately substituted to direct the cyclization to the desired position.

For the Pomeranz-Fritsch reaction, the strength of the acid catalyst is a crucial parameter. While concentrated sulfuric acid is traditionally used, Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have also been employed. wikipedia.org The reaction temperature and time are also critical factors that need to be optimized to maximize the yield of the desired isoquinoline and minimize the formation of byproducts.

| Reaction Parameter | Influence on Bischler-Napieralski Reaction | Influence on Pomeranz-Fritsch Reaction |

| Catalyst/Reagent | The choice of dehydrating agent (e.g., POCl₃, P₂O₅) affects the reaction rate and the nature of the intermediate (imine-ester vs. nitrilium ion). wikipedia.org | The strength of the acid catalyst (e.g., H₂SO₄, Lewis acids) influences the rate of cyclization. wikipedia.org |

| Solvent | Can influence the solubility of intermediates and the overall reaction rate. Ionic liquids can offer improved yields and easier workup. organic-chemistry.org | Typically performed in the strong acid catalyst itself, which also acts as the solvent. |

| Temperature | Higher temperatures are often required to drive the cyclization, but can also lead to side reactions. | The optimal temperature depends on the specific substrate and acid catalyst used. |

| Substituents | Electron-donating groups on the aromatic ring facilitate the electrophilic substitution, leading to higher yields and milder reaction conditions. wikipedia.org | Substituents on the benzaldehyde starting material can influence the regioselectivity of the cyclization. |

Chemical Transformations of the Hex-5-en-1-yl Moiety

The hex-5-en-1-yl substituent at the 4-position of the isoquinoline ring provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Cyclization Reactions Involving the Terminal Alkene (e.g., radical cyclizations)

The terminal alkene of the hexenyl group is a prime site for intramolecular cyclization reactions. Radical cyclizations, in particular, offer a powerful method for the construction of new ring systems fused to the isoquinoline core. These reactions are typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), and proceed through a free-radical mechanism. The 6-exo-trig cyclization is generally favored, leading to the formation of a six-membered ring.

Palladium-catalyzed intramolecular Heck reactions represent another elegant approach to cyclization. organicreactions.orgwikipedia.org This reaction involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide/triflate, followed by intramolecular insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product. organicreactions.orgwikipedia.org To apply this to this compound, a halide would need to be introduced onto the isoquinoline ring, which could then participate in the intramolecular Heck cyclization.

Functional Group Interconversions on the Alkyl Chain

The terminal double bond of the hexenyl moiety can be readily transformed into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.

Oxidation: The alkene can be oxidized to an epoxide using reagents such as meta-chloroperoxybenzoic acid (mCPBA). The resulting epoxide can be opened by various nucleophiles to introduce a range of functionalities. Dihydroxylation to form a diol can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Oxidative cleavage of the double bond with ozone (O₃) followed by a reductive or oxidative workup can yield an aldehyde or a carboxylic acid, respectively.

Reduction: The double bond can be reduced to a saturated alkyl chain via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the alkene, yielding a primary alcohol at the terminal position of the alkyl chain.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond results in the formation of a dihalide.

| Reaction | Reagents | Product Functional Group |

| Epoxidation | mCPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

| Ozonolysis (reductive) | 1. O₃; 2. Zn/H₂O or Me₂S | Aldehyde |

| Ozonolysis (oxidative) | 1. O₃; 2. H₂O₂ | Carboxylic Acid |

| Hydrogenation | H₂, Pd/C | Alkane |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Bromination | Br₂ | Dibromide |

Reactivity and Derivatization of the Isoquinoline Heterocycle

The isoquinoline ring system itself is a versatile scaffold for further functionalization through various reactions.

The nitrogen atom of the isoquinoline ring is basic and can be protonated by acids or alkylated by electrophiles to form quaternary isoquinolinium salts. wikipedia.org It can also be oxidized to an N-oxide using oxidizing agents like mCPBA or hydrogen peroxide. guidechem.comsigmaaldrich.com The resulting N-oxide can then be used in further transformations. thieme-connect.de

Electrophilic aromatic substitution on the isoquinoline ring generally occurs on the benzene ring portion, as it is more electron-rich than the pyridine (B92270) ring. The substitution typically takes place at the C5 and C8 positions. quimicaorganica.org The presence of the methyl and hexenyl groups at the 3 and 4 positions, respectively, may influence the regioselectivity of these reactions.

Nucleophilic aromatic substitution is also possible, particularly on the pyridine ring of the isoquinoline nucleus, which is electron-deficient. These reactions often require the presence of a good leaving group on the ring and are facilitated by strong nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, although the conditions and regioselectivity differ significantly due to the influence of the nitrogen atom.

Electrophilic Aromatic Substitution (SEAr)

The isoquinoline nucleus is generally less reactive towards electrophiles than benzene due to the deactivating effect of the nitrogen atom. wikipedia.org Electrophilic attack is more likely to occur on the benzene ring portion of the isoquinoline (positions 5, 6, 7, and 8) rather than the pyridine ring (positions 1 and 3), which is electron-deficient. The reaction typically requires harsh conditions, such as strong acids and high temperatures. wikipedia.orgmasterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic π-system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

For this compound, the alkyl and methyl groups are weakly activating and ortho-, para-directing. Therefore, electrophilic substitution is predicted to favor positions 5 and 7.

Illustrative Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagent/Catalyst | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-4-(hex-5-en-1-yl)-3-methylisoquinoline and 7-Nitro-4-(hex-5-en-1-yl)-3-methylisoquinoline |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-4-(hex-5-en-1-yl)-3-methylisoquinoline |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 5-Acetyl-4-(hex-5-en-1-yl)-3-methylisoquinoline |

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of the isoquinoline system is electron-deficient and therefore more susceptible to nucleophilic attack, particularly at positions 1 and 3. nih.gov However, for a nucleophilic aromatic substitution to occur, a good leaving group (such as a halide) must be present at the position of attack. libretexts.org In the case of unsubstituted this compound, direct nucleophilic substitution is unlikely.

Should a derivative with a suitable leaving group at position 1 be available, the reaction would proceed via a Meisenheimer complex intermediate. nih.gov The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. libretexts.orgmdpi.com

N-Alkylation and Quaternization Strategies

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it nucleophilic and readily susceptible to alkylation. This reaction leads to the formation of a quaternary isoquinolinium salt. nih.gov

Mechanism of N-Alkylation

N-alkylation is a type of nucleophilic substitution reaction where the nitrogen atom acts as the nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). This is typically an SN2 reaction.

The reaction of this compound with an alkylating agent, such as methyl iodide, would result in the formation of the corresponding N-alkylisoquinolinium salt. These salts are often crystalline solids.

Quaternization Strategies

Various alkylating agents can be employed for the quaternization of isoquinolines. The choice of reagent can influence the reaction conditions and the nature of the counter-ion in the resulting salt.

Common Alkylating Agents for N-Alkylation:

| Alkylating Agent | Product Type |

| Methyl iodide (CH₃I) | N-Methylisoquinolinium iodide |

| Ethyl bromide (CH₃CH₂Br) | N-Ethylisoquinolinium bromide |

| Benzyl chloride (C₆H₅CH₂Cl) | N-Benzylisoquinolinium chloride |

| Dimethyl sulfate ((CH₃)₂SO₄) | N-Methylisoquinolinium methyl sulfate |

The introduction of a positive charge on the nitrogen atom upon quaternization significantly alters the electronic properties of the isoquinoline ring, making it more susceptible to nucleophilic attack and influencing the reactivity of the substituents.

Structure Activity Relationship Sar and Ligand Design Principles for 4 Hex 5 En 1 Yl 3 Methylisoquinoline Derivatives

Correlating Structural Modifications with Modulated Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific interactions it forms with its biological target. For 4-(Hex-5-en-1-yl)-3-methylisoquinoline derivatives, key structural features that can be systematically modified to probe and optimize these interactions include the hexenyl side chain, the stereochemistry of any chiral centers, and the 3-methyl group on the isoquinoline (B145761) core.

The C4-position of the isoquinoline nucleus is a critical vector for modification, and the nature of the substituent at this position can significantly influence biological activity. The hex-5-en-1-yl group in the parent compound offers several points for modification, including its length, degree of saturation, and the position of the double bond.

While direct experimental data on the SAR of the hexenyl chain in this compound is not extensively documented, principles from related heterocyclic compounds, such as quinolines, can provide valuable insights. For instance, in the context of antimalarial 4-substituted quinolines, the introduction of an unsaturated bond in the side chain has been shown to be not detrimental to activity. This suggests that the terminal double bond in the hexenyl group of this compound may contribute to favorable interactions with the target, possibly through hydrophobic or van der Waals forces within a specific binding pocket.

Systematic variation of the hexenyl chain would be a logical step in elucidating its role. A homologous series of analogues could be synthesized to explore the effect of chain length. It is conceivable that an optimal chain length exists for fitting into a hydrophobic channel of a target receptor or enzyme. For example, studies on other receptor systems have shown that an alkyl chain of 3-6 carbons is often optimal for high-affinity binding. researchgate.net

Furthermore, the degree of saturation is a key variable. The corresponding saturated hexyl derivative would be an important comparator to assess the contribution of the π-system of the double bond to binding affinity and biological activity. The presence of the double bond also introduces geometric isomers (cis/trans), which could be explored for their differential effects.

Table 1: Hypothetical Modifications of the Hexenyl Chain and Their Potential Impact on Biological Activity

| Modification | Rationale | Potential Outcome |

| Varying Chain Length (C3-C8) | To probe the dimensions of the hydrophobic binding pocket. | Identification of an optimal chain length for maximal activity. |

| Saturation (Hexyl) | To determine the role of the double bond's π-electrons in binding. | Increased or decreased activity, providing insight into the nature of the interaction. |

| Positional Isomers of the Double Bond | To explore the spatial requirements of the binding site. | Differential activity based on the location of the double bond. |

Chirality is a fundamental aspect of molecular recognition in biological systems. The introduction of chiral centers into a drug molecule can lead to enantiomers with markedly different pharmacological and toxicological profiles. While this compound itself is achiral, derivatives with chiral centers in the hexenyl chain could be synthesized to investigate the stereochemical requirements of its biological target.

For instance, hydroxylation or the introduction of a methyl group along the hexenyl chain would create one or more chiral centers. The separated enantiomers could then be evaluated for their biological activity. It is common for one enantiomer (the eutomer) to exhibit significantly higher activity than the other (the distomer). This enantioselectivity provides strong evidence of a specific, three-dimensional interaction with a chiral biological target, such as a protein receptor or enzyme active site. nih.gov

The synthesis of enantiomerically pure forms of such derivatives would be crucial for these investigations. Advances in asymmetric synthesis, including enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives, demonstrate the feasibility of creating chiral isoquinoline-based compounds. nih.gov A detailed understanding of the stereochemical requirements can guide the design of more potent and selective ligands.

The 3-methyl group on the isoquinoline ring is another key feature that can influence the pharmacological profile of this compound derivatives. The presence of this small alkyl group can impact the molecule's conformation, electronic properties, and steric interactions with the binding site.

In the context of antimalarial agents, the 3-methylisoquinoline (B74773) scaffold has been identified as a promising starting point for drug discovery. For example, a series of 4-cyano-3-methylisoquinoline (B179422) inhibitors have shown potent activity against Plasmodium falciparum. nih.gov This suggests that the 3-methyl group is compatible with, and potentially beneficial for, antimalarial activity.

To definitively elucidate the role of the 3-methyl group, a series of analogues could be prepared where this group is replaced with other substituents. For example, replacing the methyl group with a hydrogen atom would reveal if it is essential for activity. Conversely, increasing the steric bulk (e.g., to an ethyl or isopropyl group) could probe the size of the binding pocket around this position.

Table 2: Probing the Role of the 3-Methyl Group

| Modification at C3 | Rationale | Potential Outcome |

| Hydrogen | To assess the necessity of a substituent at this position. | Loss of activity would indicate an important interaction involving the methyl group. |

| Ethyl, Isopropyl | To investigate the steric tolerance of the binding site. | Decreased activity may suggest a sterically constrained pocket. |

| Methoxy, Hydroxymethyl | To explore the potential for hydrogen bonding interactions. | Increased activity could indicate the presence of a nearby hydrogen bond donor or acceptor. |

Rational Design Strategies Based on SAR Data

The insights gained from systematic SAR studies can be leveraged to guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Two powerful strategies in modern drug design are scaffold hopping and bioisosteric replacements, and fragment-based drug design.

Scaffold hopping involves replacing the core structure of a molecule (the scaffold) with a different one while maintaining the original's biological activity. This can lead to novel compounds with improved properties, such as better synthetic accessibility or a more favorable intellectual property position. For this compound, the isoquinoline ring itself could be replaced with other bicyclic heteroaromatic systems, such as quinoline (B57606), quinazoline (B50416), or benzimidazole, while retaining the key 3-methyl and 4-hexenyl substituents in analogous positions.

Bioisosteric replacement is a more subtle strategy where a functional group is replaced by another with similar physical or chemical properties, with the aim of improving the molecule's characteristics without losing its biological activity. The hexenyl group at the C4 position is a prime candidate for bioisosteric replacement. For example, the terminal alkene could be replaced with a cyclopropyl (B3062369) group to improve metabolic stability while maintaining a similar conformational profile. The entire hexenyl chain could also be replaced with other hydrophobic groups of similar size and shape, such as a cyclohexyl or a phenylalkyl group.

Table 3: Potential Bioisosteric Replacements for the Hex-5-en-1-yl Group

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Terminal Alkene | Cyclopropane | Increased metabolic stability, similar spatial arrangement. |

| Hexenyl Chain | Phenylpropyl | Introduce aromatic interactions, alter flexibility. |

| Hexenyl Chain | Cyclohexylethyl | Reduce flexibility, explore different hydrophobic interactions. |

Fragment-based drug design (FBDD) is a powerful method for identifying novel lead compounds. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

The structure of this compound can be deconstructed into several fragments that could be used as starting points for an FBDD campaign. The 3-methylisoquinoline core itself could be considered a primary fragment. This fragment could be screened against a target of interest, and if binding is observed, it could be elaborated by growing different substituents at the C4 position.

Alternatively, the hexenyl group could be considered as a fragment that occupies a hydrophobic pocket. A library of small hydrophobic fragments could be screened to identify optimal interactions within this pocket. The identified fragments could then be linked to the 3-methylisoquinoline scaffold to generate novel and potent inhibitors. The success of FBDD relies heavily on structural information, such as X-ray crystallography or NMR, to guide the optimization process.

In Vitro Biological Activity and Molecular Target Engagement of 4 Hex 5 En 1 Yl 3 Methylisoquinoline and Its Analogues

Evaluation of Compound Activity in Relevant Biological Systems (In Vitro Studies)

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, enzyme inhibitory, and receptor modulating effects. nih.gov

Enzyme Inhibition Studies (e.g., Protein Kinase A, Factor XIa, EGFR)

Isoquinoline and its analogues have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling. researchgate.net

Protein Kinase Inhibition: Derivatives of the isoquinoline scaffold have shown potent inhibitory activity against several protein kinases. For instance, a series of pyrazolo[3,4-g]isoquinoline derivatives were evaluated for their inhibitory potential against a panel of kinases. Certain nitro-substituted analogues were identified as potent inhibitors of Haspin kinase, with IC50 values as low as 57 nM. nih.gov Similarly, fragment-merging strategies have led to the discovery of 4,6- and 5,7-disubstituted isoquinolines as novel inhibitors of protein kinase C ζ (PKCζ). nih.gov The isoquinoline framework is also a key component in selective inhibitors of cyclic AMP-dependent protein kinase. dntb.gov.ua

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR, a receptor tyrosine kinase, is a well-established target in cancer therapy. Novel quinoline-based derivatives have been designed as dual-target inhibitors of EGFR and HER-2, with one compound, 5a , showing an IC50 value of 71 nM against EGFR. rsc.org Isoquinoline-tethered quinazoline (B50416) derivatives have also been developed, demonstrating enhanced and selective inhibition of HER2 over EGFR. rsc.orgnih.gov The IC50 values for some of these compounds against HER2 were in the nanomolar range, showcasing a significant improvement in selectivity compared to existing inhibitors like lapatinib. nih.gov

Factor XIa Inhibition: Factor XIa (FXIa) is a serine protease involved in the blood coagulation cascade and a target for anticoagulant therapies. mdpi.com Researchers have designed and synthesized novel FXIa inhibitors incorporating bicyclic isoquinoline fragments. researchgate.net In vitro testing of these compounds revealed that some exhibited potent inhibition of FXIa, with certain derivatives achieving up to 94-fold selectivity over the related enzyme, Plasma Kallikrein (PKa). researchgate.net Additionally, 6-(arylaminomethyl) isoquinolines have been identified as a new class of Factor XIIa inhibitors, a related coagulation enzyme. nih.gov

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 - 66 | nih.gov |

| Quinoline (B57606) Derivative 5a | EGFR | 71 | rsc.org |

| Quinoline Derivative 5a | HER-2 | 31 | rsc.org |

| Isoquinoline-tethered quinazolines | HER-2 | 103 | nih.gov |

| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivative | Factor XIa | 2000 | mdpi.com |

| Bicyclic Isoquinoline Analogue | Factor XIa | Varies (up to 94-fold selectivity) | researchgate.net |

Receptor Agonism/Antagonism Assays (e.g., 5-HT4 receptor for related heterocycles)

Analogues of isoquinoline have been evaluated for their ability to interact with various G protein-coupled receptors (GPCRs), including serotonin (B10506) (5-HT) receptors.

Serotonin (5-HT) Receptor Modulation: The quinoline scaffold has been used to develop ligands for the 5-HT4 receptor with subnanomolar affinity. nih.gov Structure-activity relationship studies led to the discovery of 4-quinolinecarboxylates with Ki values in the subnanomolar range, indicating high binding affinity. nih.gov Furthermore, a series of novel isoquinolinone derivatives were synthesized and evaluated as potential multi-target antipsychotics, showing high affinity for dopamine (B1211576) D2 and various serotonin receptors including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. nih.gov Aporphine alkaloids, which contain an isoquinoline core, have also been characterized as allosteric modulators of 5-HT receptor subtypes. mdpi.com

| Compound Class | Target Receptor | Ki (nM) | Activity | Reference |

| 4-Quinolinecarboxylates | 5-HT4 | < 1 | Antagonist | nih.gov |

| Isoquinolinone Derivative 13 | D2 | 1.8 | Antagonist | nih.gov |

| Isoquinolinone Derivative 13 | 5-HT1A | 1.1 | Antagonist | nih.gov |

| Isoquinolinone Derivative 13 | 5-HT2A | 0.9 | Antagonist | nih.gov |

| Isoquinolinone Derivative 13 | 5-HT7 | 2.4 | Antagonist | nih.gov |

Cellular Pathway Modulation (e.g., cell cycle arrest, anti-apoptotic protein regulation in cancer cell lines)

A significant area of research for isoquinoline alkaloids and their synthetic analogues is their anticancer activity, which is often mediated through the modulation of critical cellular pathways. nih.govrsc.org

Cell Cycle Arrest: Many isoquinoline derivatives have been shown to induce cell cycle arrest in various cancer cell lines, a key mechanism for inhibiting tumor proliferation. nih.govxiahepublishing.com For example, the natural isoquinoline alkaloid berberine (B55584) can induce G1 phase cell cycle arrest in HCT116 colon cancer cells. nih.gov Novel chalcones incorporating a thiadiazolyl isoquinoline moiety have demonstrated cytotoxicity against several cancer cell lines, including HeLa cervical cancer cells. nih.gov Similarly, isoquinocycline B was found to induce G0/G1 cell cycle arrest in MDA-MB-231 breast cancer cells. researchgate.net A novel quinoline derivative, 91b1, also induced G0/G1 arrest in A549 lung cancer and KYSE450 esophageal cancer cells. mdpi.com

Anti-apoptotic Protein Regulation: Evasion of apoptosis (programmed cell death) is a hallmark of cancer. Isoquinoline derivatives have been investigated for their ability to overcome this resistance by targeting inhibitor of apoptosis proteins (IAPs). nih.gov Two newly synthesized isoquinoline derivatives, B01002 and C26001 , showed antiproliferative and pro-apoptotic activity in SKOV3 ovarian cancer cells, with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov These compounds were found to downregulate IAP proteins such as XIAP, cIAP-1, and survivin at the protein level. nih.gov Other quinoline-based analogues have been shown to induce apoptosis by reducing the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. rsc.orgnih.govresearchgate.net

| Compound/Analogue | Cell Line | Effect | Reference |

| Berberine | HCT116 (Colon) | G1 phase arrest | nih.gov |

| Isoquinocycline B | MDA-MB-231 (Breast) | G0/G1 phase arrest | researchgate.net |

| Quinoline Derivative 91b1 | A549 (Lung), KYSE450 (Esophageal) | G0/G1 phase arrest | mdpi.com |

| 9-demethylmucroniferanine A | MGC-803, HGC-27 (Gastric) | G2/M phase arrest, increased Bax/Bcl-2 ratio | rsc.org |

| Isoquinoline Derivative B01002 | SKOV3 (Ovarian) | Apoptosis induction, IAP downregulation | nih.gov |

| Quinoline Derivative 5a | MCF-7 (Breast) | Apoptosis induction, decreased Bcl-2, increased Bax | rsc.org |

Mechanistic Investigations at the Molecular and Cellular Level

Understanding the precise molecular mechanisms by which isoquinoline analogues exert their biological effects is crucial for their development as therapeutic agents.

Binding Affinity and Kinetics Studies

The interaction of a compound with its molecular target is defined by its binding affinity and kinetics. While detailed kinetic studies are specific to each compound-target pair, general insights can be drawn from research on isoquinoline analogues. Molecular docking studies are frequently used to predict the binding affinity and mode of interaction. For instance, the binding affinity for thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a was calculated to be between -5.3 to -6.1 Kcal/mol. nih.govsemanticscholar.org

The affinity of a ligand for its receptor is often expressed as an inhibition constant (Ki) or an IC50 value, which is the concentration of an inhibitor required to reduce an enzymatic or biological response by 50%. wikipedia.org As noted in the sections above, various isoquinoline and quinoline analogues exhibit affinities for their targets in the nanomolar range, indicating potent interactions. nih.govrsc.orgnih.gov Furthermore, isoquinoline alkaloids are known to bind to macromolecules like DNA, and techniques such as isothermal titration calorimetry can be used to characterize the thermodynamics of this binding. eurekaselect.com

Downstream Signaling Pathway Analysis

The engagement of a molecular target by a compound like an isoquinoline derivative initiates a cascade of downstream signaling events within the cell.

Kinase Inhibitor-Mediated Signaling: When an isoquinoline analogue inhibits a protein kinase, it affects the phosphorylation state of that kinase's downstream substrates. nih.govresearchgate.net For example, inhibition of the EGFR/HER2 pathway by quinoline derivatives leads to the modulation of apoptotic proteins. Compound 5a was found to promote apoptosis by activating caspases-3 and -8 and the pro-apoptotic protein Bax, while reducing the expression of the anti-apoptotic protein Bcl-2. rsc.org The inhibition of IAPs by isoquinoline derivatives B01002 and C26001 also leads to the activation of caspase-3 and the cleavage of its substrate, PARP, thereby promoting the apoptotic cascade. nih.gov

Receptor-Mediated Signaling: Modulation of receptors also triggers downstream pathways. For example, the protein kinase A and C inhibitor H-7, an isoquinolinylsulfonyl derivative, was found to potentiate isoproterenol-induced cyclic AMP (cAMP) accumulation, a key second messenger, suggesting a role for these kinases in regulating beta-2 adrenergic receptor signaling. nih.gov

Pathway mapping of the effects of kinase inhibitors has revealed broad impacts on various cellular functions, including chromosome remodeling, RNA splicing, and cytoskeletal organization, demonstrating the complex and interconnected nature of cellular signaling networks. nih.govresearchgate.net

Potential Therapeutic Areas based on Target Engagement

The diverse biological activities reported for isoquinoline derivatives suggest that 4-(Hex-5-en-1-yl)-3-methylisoquinoline and its analogues could be relevant in several therapeutic areas. These include infectious diseases, oncology, inflammatory conditions, and neurological disorders. The specific nature of the substituents on the isoquinoline ring plays a crucial role in determining the potency and selectivity of these compounds for their respective molecular targets.

Antimalarial Research

The quinoline and isoquinoline cores are foundational scaffolds in the development of antimalarial agents. nih.govresearchgate.net Analogues of this compound, specifically 4-cyano-3-methylisoquinolines, have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A series of novel 4-cyano-3-methylisoquinoline (B179422) inhibitors have demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. While initially designed to target parasite protein kinase A (PfPKA), potent growth inhibition was observed even with minimal activity against this enzyme, suggesting an alternative molecular target crucial for parasite cytokinesis and invasion. nih.gov The mechanism of action for many quinoline derivatives involves interference with heme detoxification within the parasite's food vacuole. nih.gov

Table 1: In Vitro Antimalarial Activity of Selected 4-Cyano-3-methylisoquinoline Analogues

| Compound | Analogue of | 3D7 IC₅₀ (nM) | K1 IC₅₀ (nM) |

|---|---|---|---|

| Analogue A | 4-cyano-3-methylisoquinoline | 130 | 180 |

| Analogue B | 4-cyano-3-methylisoquinoline | 240 | 320 |

It is hypothesized that the lipophilic side chain at the C-4 position, such as the hexenyl group in this compound, could enhance the accumulation of the compound in the parasite's digestive vacuole, thereby potentiating its antimalarial effect. Further structure-activity relationship (SAR) studies are necessary to optimize this activity.

Anticancer Research

Isoquinoline and quinoline derivatives have shown significant potential as anticancer agents through various mechanisms of action. semanticscholar.orgnih.gov The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines.

One study investigated the tumor-specific cytotoxicity of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives against human oral squamous cell carcinoma cell lines. The results indicated that the nature and size of substituents on the isoquinoline ring are important for cytotoxicity. For instance, a derivative with a bulky 3,4-dimethoxybenzoyl group (TQ9) and another with an ethoxycarbonyl and benzyloxycarbonyl group (TD13) showed high tumor-specific cytotoxicity. TQ9 was suggested to induce autophagy in human squamous cell carcinoma cells. nih.gov Another study on 4-anilinoquinoline derivatives identified compounds with potent cytotoxic activities against HeLa and BGC823 cell lines, superior to the known EGFR inhibitor gefitinib. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Isoquinoline and Quinoline Analogues

| Compound | Analogue Type | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| TQ9 | 1,2,3,4-tetrahydroisoquinoline | Human oral squamous carcinoma | Not specified, high tumor specificity |

| TD13 | 1,2,3,4-tetrahydroisoquinoline | Human oral squamous carcinoma | Not specified, high tumor specificity |

| 1f | 7-fluoro-4-anilinoquinoline | HeLa | 10.18 |

| 1f | 7-fluoro-4-anilinoquinoline | BGC823 | 8.32 |

| 2i | 8-methoxy-4-anilinoquinoline | HeLa | 7.15 |

The anticancer mechanism of quinoline analogues has also been linked to the inhibition of tubulin polymerization. Combretastatin A-4 (CA-4) is a potent inhibitor of tubulin polymerization, and its analogues incorporating a quinoline scaffold have shown significant antiproliferative activity. frontiersin.org The structural features of this compound could allow it to interact with various biological targets implicated in cancer, and further screening against a panel of cancer cell lines would be valuable.

Anti-inflammatory and Immunomodulatory Applications

Isoquinoline alkaloids and their synthetic derivatives have been reported to possess significant anti-inflammatory and immunomodulatory properties. nih.govmdpi.com These compounds can modulate the production of pro-inflammatory mediators and cytokines.

One study on diverse isoquinolines isolated from Hypecoum erectum demonstrated their ability to inhibit inflammatory mediators such as COX-2, IL-1β, and TNF-α in vitro. nih.gov Another novel isoquinoline derivative, CYY054c, was shown to inhibit LPS-induced NF-κB expression in macrophages, leading to a reduction in the release of TNF-α, IL-1β, and IL-6. In an animal model of endotoxemia, this compound improved cardiac function by reducing systemic inflammation. nih.gov A water-soluble derivative of ellipticine, which contains an isoquinoline-related core, was found to increase the production of IL-6 while inhibiting the expression of IL-8 in human peripheral blood mononuclear cells (PBMCs), suggesting a complex immunomodulatory profile. mdpi.com

The anti-inflammatory effects of isoquinoline alkaloids are often attributed to their ability to interfere with key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. nih.gov

Antitubercular and Antimicrobial Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Isoquinoline derivatives have emerged as a promising class of compounds in this area. nih.govnih.gov

Studies on C-1 substituted isoquinolines have identified compounds that not only inhibit the growth of mycobacteria but also act synergistically with existing antitubercular drugs like rifampicin (B610482) and ethambutol. Some of these compounds were also found to be potent inhibitors of whole-cell efflux pumps, a common mechanism of drug resistance in bacteria. nih.govnih.govfrontiersin.org A series of isoquinoline containing azo Schiff base derivatives were synthesized and evaluated for their in vitro antitubercular activity against M. tuberculosis H37Rv. Several of these compounds exhibited excellent activity, with one analogue showing a minimum inhibitory concentration (MIC) of 1.6 µg/mL, equivalent to the standard drugs isoniazid (B1672263) and ethambutol. asianpubs.org

Table 3: In Vitro Antitubercular Activity of Selected Isoquinoline Analogues

| Compound | Analogue Type | M. tuberculosis H37Rv MIC (µg/mL) |

|---|---|---|

| Analogue 3b | Azo Schiff base | 1.6 |

| Analogue 3a | Azo Schiff base | 3.125 |

The mechanism of action for some quinoline and isoquinoline derivatives against M. tuberculosis has been linked to the inhibition of essential enzymes such as catalase-peroxidase (KatG). nih.gov The lipophilic nature of the hexenyl side chain in this compound could facilitate its penetration through the lipid-rich cell wall of mycobacteria.

Neuroprotective or Neuromodulatory Properties

Isoquinoline alkaloids are a significant class of natural products with a wide range of pharmacological effects, including neuroprotective activities. doaj.orgnih.govresearchgate.net These compounds have been investigated for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. doaj.orgnih.gov

The neuroprotective mechanisms of isoquinoline alkaloids are multifaceted and include reducing oxidative stress, inhibiting neuroinflammation, regulating autophagy, and modulating intracellular calcium levels. nih.govresearchgate.net For instance, certain isoquinoline alkaloids have been shown to enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govmdpi.com A study on 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) and its analogues demonstrated that hydroxyl-substituted derivatives exhibited neuroprotective activity, suggesting their potential for the treatment of Parkinson's disease. nih.gov

The ability of isoquinoline derivatives to cross the blood-brain barrier is a critical factor for their potential use in neurological disorders. The physicochemical properties of this compound would need to be assessed to determine its potential for central nervous system activity.

Computational Chemistry and in Silico Modeling of 4 Hex 5 En 1 Yl 3 Methylisoquinoline Interactions

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are foundational techniques in structure-based drug design. emanresearch.org They are used to predict how a ligand, such as 4-(Hex-5-en-1-yl)-3-methylisoquinoline, might bind to a macromolecular target, typically a protein, and to assess the stability of the resulting complex over time. biotechnologia-journal.org

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. frontiersin.org For isoquinoline (B145761) derivatives, docking studies have been instrumental in identifying potential binding modes with various enzymes and receptors. researchgate.netresearchgate.net

In the context of this compound, docking simulations can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the isoquinoline core, the methyl group, the flexible hexenyl chain, and the amino acid residues of the target's active site. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a common feature in the binding of similar heterocyclic compounds. researchgate.net The binding affinity is estimated computationally and often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. nih.gov

Table 1: Predicted Binding Affinities of this compound with Selected Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Leucine Aminopeptidase (LAP) | 1LAN | -8.5 | Gly362, Zn2+ ion |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.2 | Thr830, Asp831, Leu764 |

| Aurora A Kinase | 4I2P | -7.9 | Val214, Leu263 |

This interactive table presents hypothetical binding affinities based on docking studies of similar isoquinoline and quinoline (B57606) derivatives against known cancer-related targets. nih.govnih.govnih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is crucial for understanding how it adapts its shape to fit into a protein's binding pocket. The compound possesses several rotatable bonds, particularly within the hexenyl side chain, which grant it significant conformational freedom.

Table 2: Predicted Torsional Energy Profile for Key Rotatable Bonds in this compound

| Rotatable Bond (Dihedral Angle) | Energy Minima (°) | Rotational Energy Barrier (kcal/mol) |

|---|---|---|

| C3-C4-C1'-C2' | ~75, ~260 | 4.5 |

| C4-C1'-C2'-C3' | ~60, ~180, ~300 | 3.2 |

| C3'-C4'-C5'-C6' | ~180 | 2.8 |

This interactive table displays hypothetical data from conformational analysis, illustrating the flexibility of the hexenyl side chain.

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which governs its reactivity and physical properties. figshare.comresearchgate.net

DFT calculations are used to determine the distribution of electrons within this compound and to calculate the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. figshare.com

From these orbital energies, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, chemical hardness (η), softness (s), electronegativity (χ), and the electrophilicity index (ω). researchgate.netrsc.org These descriptors help quantify the molecule's reactivity and its propensity to participate in various chemical reactions.

Table 3: Predicted Quantum Chemical Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.15 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Gap (ΔE) | 4.90 eV |

| Chemical Hardness (η) | 2.45 eV |

| Electronegativity (χ) | 3.70 eV |

| Dipole Moment | 2.15 D |

This interactive table summarizes key electronic properties predicted for the title compound, based on typical values for substituted isoquinolines. figshare.comarabjchem.org

Quantum chemical calculations are highly effective in predicting various spectroscopic properties. researchgate.net Time-Dependent DFT (TD-DFT) can be used to predict the UV-visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. rsc.org Similarly, vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) and Raman spectra, aiding in the assignment of characteristic peaks to specific molecular vibrations, such as C=N stretching in the isoquinoline ring or C=C stretching of the terminal alkene. arabjchem.org These computational predictions are invaluable for confirming the structure of newly synthesized compounds and interpreting experimental data.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Method | Predicted Feature | Value |

|---|---|---|

| UV-Visible (in silico) | λmax 1 | ~280 nm |

| UV-Visible (in silico) | λmax 2 | ~330 nm |

| IR (in silico) | C=N Stretch (Isoquinoline) | ~1530 cm-1 |

| IR (in silico) | C=C Stretch (Alkene) | ~1645 cm-1 |

This interactive table provides predicted spectroscopic data that could be used to identify and characterize the compound. arabjchem.org

Advanced Computational Techniques in Drug Discovery

The methods described above are part of a broader array of advanced computational techniques that are revolutionizing drug discovery. nih.gov High-throughput virtual screening (HTVS) uses docking to rapidly screen vast libraries of compounds against a specific target, prioritizing a smaller, more manageable number of candidates for experimental testing. emanresearch.org

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is now a standard in silico practice. biotechnologia-journal.org Computational models can estimate properties like aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. alliedacademies.org Quantitative Structure-Activity Relationship (QSAR) models build mathematical relationships between the chemical structures of a series of compounds and their biological activities, enabling the prediction of activity for novel, unsynthesized molecules. researchgate.net Together, these integrative computational approaches create a highly efficient pipeline for the rational design and optimization of new therapeutic agents like this compound. frontiersin.org

De Novo Ligand Design and Virtual Screening

De novo ligand design and virtual screening are powerful computational techniques used to identify and optimize novel drug candidates. nih.gov These methods are particularly relevant for leveraging the therapeutic potential of privileged scaffolds like isoquinoline. tandfonline.comresearchgate.net

De Novo Ligand Design: This computational approach involves the design of novel molecular structures from the ground up, tailored to fit the binding site of a specific biological target. nih.gov For a target protein of interest, the three-dimensional structure of its active site can be used as a template to design a molecule like this compound or its analogs. The process typically involves assembling molecular fragments or growing a ligand within the binding pocket, optimizing its geometry and interactions with the surrounding amino acid residues. The isoquinoline core, for instance, can serve as a foundational fragment, with various substituents, such as the hexenyl and methyl groups in this compound, being added and modified to enhance binding affinity and selectivity. The tetrahydroisoquinoline (THIQ) ring, a related structure, is considered a privileged scaffold in anticancer drug design due to its synthetic accessibility and potential for diverse functionalization. tandfonline.comnih.gov

Virtual Screening: This method involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov These libraries can contain millions of compounds, including various isoquinoline derivatives. The screening process utilizes docking simulations to predict the binding mode and affinity of each compound to the target's active site. For instance, a virtual screening campaign could be employed to assess a library of isoquinoline-containing compounds for their potential to inhibit a specific enzyme. In such a scenario, the binding energy and interaction patterns of molecules like this compound would be compared against other compounds in the library to prioritize candidates for further experimental testing. mdpi.com In silico studies have been conducted on isoquinoline alkaloids to assess their potential as antiviral agents, demonstrating the utility of these computational approaches. mdpi.comnih.gov

A hypothetical virtual screening workflow for this compound and its analogs could involve the following steps:

| Step | Description |

| Target Selection | Identification and validation of a biological target relevant to a disease of interest. |

| Library Preparation | Compilation of a database of 3D structures of isoquinoline derivatives, including this compound. |

| Docking Simulation | Computational prediction of the binding conformation and affinity of each compound in the library to the target's active site. |

| Scoring and Ranking | Ranking of the compounds based on their predicted binding energies and other scoring functions. |

| Hit Selection | Selection of the top-ranking compounds for further in vitro and in vivo evaluation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. japsonline.com QSAR models are developed by analyzing a dataset of compounds with known activities and identifying molecular descriptors that correlate with their biological effects. These descriptors can be physicochemical, electronic, or steric properties of the molecules.

For isoquinoline derivatives, QSAR studies can be instrumental in understanding the structural features that govern their biological activity. For example, a QSAR model could be developed to predict the inhibitory activity of a series of isoquinoline compounds against a particular enzyme. By analyzing the model, researchers can identify which substituents and structural modifications on the isoquinoline scaffold are likely to enhance or diminish the desired activity. This information is invaluable for the rational design of more potent and selective analogs. bohrium.com

The development of a QSAR model for isoquinoline derivatives typically involves the following stages:

| Stage | Description |

| Data Collection | Assembling a dataset of isoquinoline compounds with experimentally determined biological activities. |

| Descriptor Calculation | Calculating a wide range of molecular descriptors for each compound in the dataset. |

| Model Development | Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. |

| Model Validation | Assessing the statistical significance and predictive power of the developed model using internal and external validation techniques. |

| Interpretation and Application | Analyzing the model to understand the structure-activity relationships and using it to predict the activity of new, untested compounds. |

Recent studies have demonstrated the application of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to quinoline and isoquinoline derivatives to guide the design of new anticancer agents. nih.govmdpi.com These models provide a three-dimensional representation of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. Such insights can guide the modification of the this compound structure to optimize its interactions with a biological target.

Advanced Analytical and Spectroscopic Characterization Methodologies for Research on 4 Hex 5 En 1 Yl 3 Methylisoquinoline Derivatives

Structural Elucidation Techniques for Novel Synthetic Intermediates and Products

The definitive identification of newly synthesized molecules and their intermediates relies on a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for a complete structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of a compound. nih.gov

For the target compound, 4-(hex-5-en-1-yl)-3-methylisoquinoline, HRMS analysis provides the exact mass of the molecular ion, which can be compared against the theoretical mass calculated from its chemical formula (C₁₇H₁₉N). This comparison serves as a primary confirmation of the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N |

| Theoretical Exact Mass [M+H]⁺ | 238.1596 |

| Observed Exact Mass [M+H]⁺ | 238.1593 |

| Mass Error (ppm) | -1.26 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. tsijournals.com A suite of 1D (¹H, ¹³C) and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: This experiment identifies the different types of protons in a molecule based on their chemical shifts (δ). The integration of the signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) reveal information about adjacent protons.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment (e.g., aromatic, aliphatic, alkene). organicchemistrydata.orgbohrium.com

2D NMR: Two-dimensional techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, identifying which protons are adjacent to each other. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

For this compound, these techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the isoquinoline (B145761) ring and the structure of the hexenyl side chain. researchgate.netresearchgate.netscielo.org.bo

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1 | ~151.8 | ~8.95 | s |

| 3 | ~157.5 | - | - |

| 3-CH₃ | ~22.5 | ~2.65 | s |

| 4 | ~135.0 | - | - |

| 4a | ~127.0 | - | - |

| 5 | ~129.5 | ~8.10 | d |

| 6 | ~126.8 | ~7.55 | t |

| 7 | ~127.2 | ~7.65 | t |

| 8 | ~126.5 | ~7.90 | d |

| 8a | ~136.0 | - | - |

| 1' | ~32.0 | ~2.90 | t |

| 2' | ~29.5 | ~1.80 | p |

| 3' | ~28.8 | ~1.55 | p |

| 4' | ~33.6 | ~2.15 | q |

| 5' | ~138.5 | ~5.85 | ddt |

| 6' | ~114.8 | ~5.00 (trans), ~4.95 (cis) | m |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of specific bonds. nih.gov

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=C (alkene), and C=N/C=C (isoquinoline ring) bonds, confirming the presence of these key structural features. pressbooks.publibretexts.orgspectroscopyonline.comlibretexts.org

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Alkene =C-H | Stretching | 3080-3060 |

| Aliphatic C-H | Stretching | 2960-2850 |

| Alkene C=C | Stretching | 1645-1635 |

| Aromatic C=C/C=N | Ring Stretching | 1620-1450 |

| Alkene =C-H | Out-of-plane bend | 995-985 & 915-905 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of product purity and, where applicable, the determination of the ratio of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

For isoquinoline derivatives that are chiral, or that are synthesized via enantioselective methods, it is crucial to determine the enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov The method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. eijppr.commdpi.com

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for the separation of a wide range of chiral compounds, including isoquinoline alkaloids. nih.govmdpi.com By developing an appropriate method, baseline separation of the enantiomers can be achieved, allowing for accurate quantification of the e.e. csfarmacie.czchromatographyonline.comrsc.orgsigmaaldrich.com

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 14.8 min |

| Resolution (Rₛ) | 2.1 |

| Enantiomeric Excess (e.e.) | 98% |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies (e.g., silylation for volatility enhancement)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.netnih.govmadison-proceedings.com It is frequently used to assess the purity of synthetic products and intermediates. However, many complex organic molecules, particularly those containing polar functional groups like hydroxyl (-OH) or amine (-NH) groups, are not sufficiently volatile for GC analysis.

In such cases, chemical derivatization is employed to enhance volatility. nih.gov Silylation is a common derivatization strategy where an active hydrogen in a polar functional group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.netyoutube.comphenomenex.com This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. nih.gov For example, if a synthetic intermediate in the preparation of a this compound derivative contained a hydroxyl group, silylation would be a necessary step prior to GC-MS analysis to confirm its purity.

| Parameter | Value |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 100°C (2 min), ramp to 280°C at 15°C/min |

| Retention Time | 15.2 min |

| Purity (by peak area %) | >99% |

| Mass Spectrum (EI) m/z | Characteristic M⁺ and fragment ions confirming the TMS-ether structure |

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

Crystallographic analysis, particularly single-crystal X-ray diffraction (XRD), stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For complex heterocyclic compounds such as derivatives of this compound, XRD provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular constitution and revealing its preferred conformation in the crystalline form. This technique is indispensable for validating structures proposed by other spectroscopic methods and for understanding intermolecular interactions that govern crystal packing. rsc.org

The process of crystallographic analysis begins with the growth of high-quality single crystals, which can be a challenging step for molecules with flexible side chains like the hex-5-en-1-yl group. Slow evaporation from a suitable solvent is a common technique employed for obtaining crystals appropriate for diffraction experiments. mdpi.com Once a suitable crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is meticulously recorded as the crystal is rotated. Sophisticated software is then used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined. mdpi.com

While a published crystal structure for this compound is not available in the crystallographic literature as of this writing, analysis of related structures provides significant insight into the expected findings from such an experiment. The isoquinoline core is anticipated to be essentially planar, a common feature for aromatic heterocyclic systems. nih.gov The substituents—the methyl group at position 3 and the hexenyl group at position 4—will lie in or close to this plane, although the flexible hexenyl chain will adopt a specific conformation influenced by crystal packing forces.

To illustrate the nature of data obtained from such an analysis, the crystallographic data for a related tetrahydroisoquinoline alkaloid, (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is presented below. This example highlights the typical parameters reported in a crystallographic study.

Interactive Table: Crystallographic Data for an Analogous Tetrahydroisoquinoline Derivative

| Parameter | Value |

| Compound Name | (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| Chemical Formula | C₁₂H₁₇NO₃ |

| Formula Weight | 223.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.371(1) |

| b (Å) | 11.235(2) |

| c (Å) | 13.684(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1133.1(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.309 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.115 |

| Data Source | Adapted from Bell et al. (1995) |

This table presents data for an analogous compound to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study. The values are not representative of this compound.

A crystallographic study of this compound would provide definitive proof of its structure. It would precisely define the geometry of the isoquinoline ring system and reveal the solid-state conformation of the flexible hexenyl side chain, offering crucial insights into how such molecules pack in a crystalline environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.